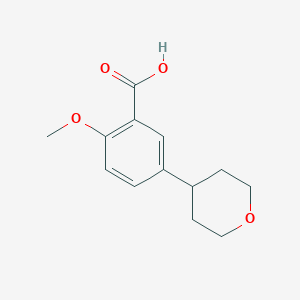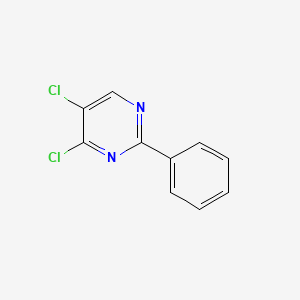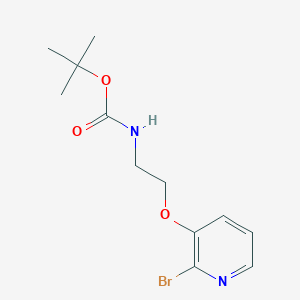
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is an organic compound with the molecular formula C14H14O3S. This compound features a thiophene ring substituted with a phenyl group that contains a dimethoxymethyl substituent and an aldehyde functional group. It is a member of the thiophene family, which is known for its diverse applications in organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, Paal-Knorr synthesis, or Fiesselmann thiophene synthesis.
Introduction of the Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction, where a phenylboronic acid reacts with a thiophene halide in the presence of a palladium catalyst.
Dimethoxymethyl Substitution: The dimethoxymethyl group can be introduced through a formylation reaction using dimethoxymethane and a Lewis acid catalyst.
Aldehyde Functional Group: The aldehyde group is typically introduced via a Vilsmeier-Haack reaction, where a formylating agent such as DMF and POCl3 is used.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Condensation: The aldehyde group can participate in condensation reactions, such as the Knoevenagel condensation, to form α,β-unsaturated carbonyl compounds.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)
Condensation: Malonic acid, piperidine, ethanol
Major Products Formed
Oxidation: 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carboxylic acid
Reduction: 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Condensation: α,β-unsaturated carbonyl compounds
科学的研究の応用
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown promise in the development of anti-inflammatory, antimicrobial, and anticancer agents.
Industry: It is used in the production of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
作用機序
The mechanism of action of 5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, while the thiophene ring can participate in π-π stacking interactions with aromatic residues.
類似化合物との比較
Similar Compounds
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with a diphenylamino group instead of a dimethoxymethyl group.
5-(4-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde: Similar structure but with different substitution patterns on the phenyl ring.
5-(4-(Di-p-tolylamino)phenyl)thiophene-2-carbaldehyde: Similar structure but with di-p-tolylamino substitution.
Uniqueness
5-(2-(Dimethoxymethyl)phenyl)thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This makes it particularly useful in the synthesis of specialized organic molecules and advanced materials.
特性
分子式 |
C14H14O3S |
|---|---|
分子量 |
262.33 g/mol |
IUPAC名 |
5-[2-(dimethoxymethyl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C14H14O3S/c1-16-14(17-2)12-6-4-3-5-11(12)13-8-7-10(9-15)18-13/h3-9,14H,1-2H3 |
InChIキー |
KXSHDYQBWCETMG-UHFFFAOYSA-N |
正規SMILES |
COC(C1=CC=CC=C1C2=CC=C(S2)C=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)

![(Cyclopropylmethyl)[(quinolin-5-yl)methyl]amine](/img/structure/B12075456.png)
![L-Serine,O-[4,6-di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-b-D-galactopyranosyl)-a-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-](/img/structure/B12075459.png)



![(Z)-{1-[3-(morpholin-4-yl)-5-(trifluoromethyl)pyridin-2-yl]ethylidene}amino N,N-dimethylcarbamate](/img/structure/B12075491.png)





